Boc-Lys(Ac)-OH
Overview
Description
“Boc-Lys(Ac)-OH” is a compound that is commonly used in solution phase peptide synthesis . It is a fluorescent substrate for histone deacetylases (HDACs) .
Synthesis Analysis
“Boc-Lys(Ac)-OH” has been used in the synthesis of a potential compound by conjugating the substrate moiety Boc-Lys(Ac), which serves as a masking group . This compound was created for selective cancer therapy that utilizes increased HDAC and tumour-associated protease activities produced in malignant cancer cells .Molecular Structure Analysis
The molecular structure of “Boc-Lys(Ac)-OH” can be found in various chemical databases .Chemical Reactions Analysis
“Boc-Lys(Ac)-OH” undergoes deacetylation, removing the acetyl group from the lysine residue . This deacetylation event facilitates the action of trypsin, an enzyme that cleaves the molecule .Physical And Chemical Properties Analysis
“Boc-Lys(Ac)-OH” is a white to slight yellow to beige powder . It has a molecular weight of 288.34 g/mol . It is soluble in dimethylformamide (DMF) .Scientific Research Applications
Peptide Synthesis : Boc-Lys(Ac)-OH is employed in peptide synthesis for protecting amino groups. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH, a polypeptide, highlighting the relevance in simplifying polypeptide synthesis processes (Zhao Yi-nan & Melanie Key, 2013).
Building Blocks in Peptide Synthesis : J. Davies and Loai Al-Jamri (2002) synthesized N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine and N(alpha)-Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine as building blocks for solid-phase synthesis of DTPA-containing peptides. This emphasizes its role in the development of specialized peptide structures (J. Davies & Loai Al-Jamri, 2002).
Genome Editing : Toru Suzuki et al. (2018) reported the development of heritable Cas9-mediated mammalian genome editing controlled by Boc-Lys(Ac)-OH. This finding is significant for genome editing applications, particularly in clinical therapeutic genome editing and gene drives (Toru Suzuki et al., 2018).
Biomedical Applications : Boc-Lys(Ac)-OH has been used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, which are significant in the field of biodegradable polymers for medical applications. This was demonstrated by Yang Li et al. (2006), who investigated the synthesis of these copolymers with a metal-free catalyst (Yang Li et al., 2006).
Nanotechnology : J. Mulvey et al. (2014) explored the synthesis and pharmacokinetics of lysine-modified single-walled carbon nanotubes, using Boc-Lys(Ac)-OH. This research is relevant to the development of nanotechnology for medicinal applications (J. Mulvey et al., 2014).
Future Directions
“Boc-Lys(Ac)-OH” has been used in the development of a new prodrug strategy for selective cancer therapy . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development that could be applied to many other cytotoxic agents . The development of highly selective peptide linkers using unnatural amino acids is also a future direction .
properties
IUPAC Name |
(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOUUAPSRCSNT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982132 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Ac)-OH | |
CAS RN |
6404-26-8 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.